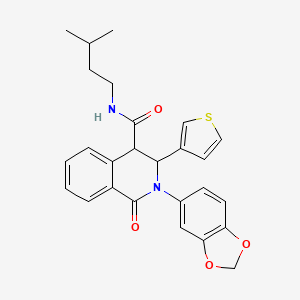

2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-16(2)9-11-27-25(29)23-19-5-3-4-6-20(19)26(30)28(24(23)17-10-12-33-14-17)18-7-8-21-22(13-18)32-15-31-21/h3-8,10,12-14,16,23-24H,9,11,15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYPYQHAINHCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC4=C(C=C3)OCO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (often abbreviated as BDMC) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

BDMC contains a tetrahydroisoquinoline core , which is linked to a benzodioxole moiety and a thiophene ring . These structural components contribute significantly to its biological properties through various interactions such as hydrogen bonding and π-π stacking.

Biological Activity

Research indicates that compounds with similar structures to BDMC exhibit a range of biological activities:

-

Antimicrobial Activity :

- Compounds structurally related to BDMC have shown effectiveness against various bacteria and fungi. For instance, derivatives with benzodioxole groups have been explored for their antimicrobial properties against resistant strains.

- Cytotoxicity :

-

Kinase Inhibition :

- The potential of BDMC to inhibit specific kinase enzymes is particularly noteworthy. Kinases play crucial roles in cellular signaling pathways; thus, inhibiting them could lead to therapeutic advancements in treating diseases like cancer.

-

Neuroprotective Effects :

- There is emerging evidence suggesting that BDMC might possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of BDMC on various cancer cell lines, it was found that the compound significantly reduced cell viability in leukemia cells while sparing non-cancerous cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of BDMC derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting that modifications of the benzodioxole structure could enhance antimicrobial efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to BDMC:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)pyrazole | Benzodioxole and pyrazole rings | Antidepressant, anti-anxiety |

| 5-bromo-N-(3-methylbutyl)-1H-pyrrole-2-carboxamide | Pyrrole instead of isoquinoline | Antimicrobial |

| 6-methoxy-N-(4-methylphenyl)-1H-indole-2-carboxamide | Indole core | Anticancer |

This table illustrates the diversity within this chemical space while underscoring the unique combination of functionalities present in BDMC.

Q & A

Q. What are the key challenges in synthesizing the tetrahydroisoquinoline core of this compound, and what methodological strategies can address them?

The tetrahydroisoquinoline core requires multi-step synthesis, often involving cyclization and regioselective functionalization. Challenges include controlling stereochemistry and minimizing side reactions. A recommended approach involves:

- Stepwise assembly : Start with a benzodioxol-5-yl precursor, followed by coupling with thiophen-3-yl and 3-methylbutyl groups via amide bond formation .

- Catalytic conditions : Use palladium catalysts for cyclization steps (e.g., Heck or Buchwald-Hartwig reactions) to improve yield .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC at each stage to track intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers expect?

Key techniques include:

- 1H/13C NMR : Look for signals corresponding to the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons), thiophene (δ 7.2–7.5 ppm), and tetrahydroisoquinoline NH (δ 8.1–8.3 ppm) .

- IR spectroscopy : Confirm carboxamide C=O stretches (~1640–1680 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) .

- Mass spectrometry : Expect a molecular ion peak matching the molecular weight (e.g., m/z ~520–550 for similar compounds) .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the benzodioxole-thiophene motif’s electron-rich nature .

- Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

- Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the carboxamide substituent?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .

- Coupling reagents : Use EDC/HOBt or HATU for amide bond formation, reducing racemization risks .

- Temperature control : Maintain 0–5°C during activation to minimize side reactions .

- Yield comparison : Pilot studies show HATU improves yields by 15–20% over EDC in similar systems .

Q. How should researchers analyze discrepancies in biological activity data between this compound and its analogs?

Address contradictions via:

- Structural-activity relationship (SAR) : Compare substituent effects (e.g., 3-methylbutyl vs. phenyl groups in ’s analogs).

- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets) .

- Metabolic stability assays : Test hepatic microsome stability to rule out rapid degradation .

Q. What methodologies are recommended for investigating the compound’s interaction with cytochrome P450 enzymes?

- CYP inhibition assays : Use fluorometric screening kits (e.g., CYP3A4, CYP2D6) with recombinant enzymes and NADPH regeneration systems.

- LC-MS/MS quantification : Monitor metabolite formation (e.g., hydroxylated derivatives) .

- Data interpretation : Compare IC₅₀ values with known inhibitors (e.g., ketoconazole for CYP3A4) .

Methodological Notes

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates. Final compounds may require recrystallization from ethanol/water .

- Purity validation : HPLC with UV detection (λ = 254 nm); aim for ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.